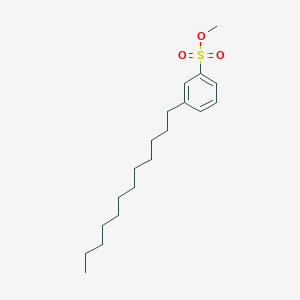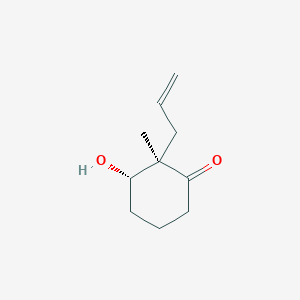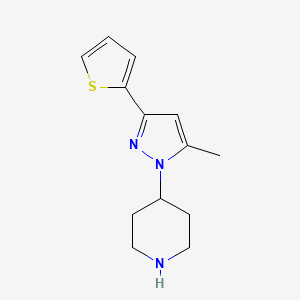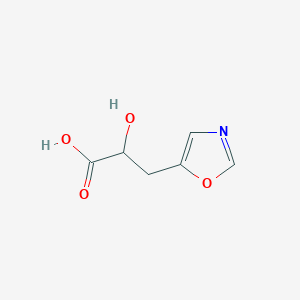
Methyl 3-dodecylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-dodecylbenzenesulfonate: is an organic compound with the molecular formula C19H32O3S. It is a type of anionic surfactant, commonly used in various industrial and research applications due to its surface-active properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 3-dodecylbenzenesulfonate is typically synthesized through the sulfonation of dodecylbenzene followed by esterification with methanol. The reaction involves the following steps:
Sulfonation: Dodecylbenzene is reacted with sulfur trioxide or oleum to form dodecylbenzenesulfonic acid.
Esterification: The resulting dodecylbenzenesulfonic acid is then esterified with methanol in the presence of a catalyst such as sulfuric acid to produce this compound.
Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The key steps include:
Continuous Sulfonation: Using a continuous reactor, dodecylbenzene is sulfonated with sulfur trioxide.
Neutralization and Esterification: The sulfonic acid is neutralized and then esterified with methanol under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-dodecylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.
Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfinate or thiol derivatives.
Substitution: Various substituted benzenesulfonates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3-dodecylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell lysis and protein extraction protocols.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mecanismo De Acción
The mechanism of action of methyl 3-dodecylbenzenesulfonate primarily involves its surfactant properties. It reduces surface tension, allowing it to interact with and disrupt lipid membranes. This property is exploited in applications such as cell lysis and emulsification. The molecular targets include lipid bilayers and hydrophobic interfaces .
Comparación Con Compuestos Similares
Sodium dodecylbenzenesulfonate: Another anionic surfactant with similar properties but different counterion.
Dodecylbenzenesulfonic acid: The acid form of the compound, used in similar applications.
Sodium dodecyl sulfate: A widely used surfactant with a similar structure but different functional group.
Uniqueness: Methyl 3-dodecylbenzenesulfonate is unique due to its methyl ester group, which imparts different solubility and reactivity characteristics compared to its sodium salt or acid counterparts. This makes it particularly useful in specific applications where these properties are advantageous .
Propiedades
Fórmula molecular |
C19H32O3S |
|---|---|
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
methyl 3-dodecylbenzenesulfonate |
InChI |
InChI=1S/C19H32O3S/c1-3-4-5-6-7-8-9-10-11-12-14-18-15-13-16-19(17-18)23(20,21)22-2/h13,15-17H,3-12,14H2,1-2H3 |
Clave InChI |
HMJRGUBSKWKEAC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1=CC(=CC=C1)S(=O)(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-4-Chloro-2-(4-methoxybut-1-yn-1-yl)-3-methyl-1-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine-6-carboxamide](/img/structure/B15279921.png)
![tert-Butyl 2-(6-chloropyridin-3-yl)-4-oxo-1,3,7-triazaspiro[4.4]non-1-ene-7-carboxylate](/img/structure/B15279927.png)





![4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B15279971.png)
![10-(3,5-ditert-butyl-4-methoxyphenyl)-10-phosphapentacyclo[10.6.1.11,4.016,19.08,20]icosa-4(20),5,7,12,14,16(19)-hexaene](/img/structure/B15279978.png)
![1-(3-(Hydroxymethyl)-[1,4'-bipiperidin]-1'-yl)ethan-1-one](/img/structure/B15279993.png)
![5-fluoro-14-methoxy-9,12-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2(7),3,5,11(16),12,14-heptaene-8,17-dione](/img/structure/B15279994.png)



